Human obestatin

Catalog No.
S8359142
CAS No.
M.F
C116H176N32O33
M. Wt
2546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Human obestatin

Product Name

Human obestatin

IUPAC Name

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C116H176N32O33

Molecular Weight

2546.8 g/mol

InChI

InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160)/t61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-,95-/m0/s1

InChI Key

IXQOGPZNKNSCJR-QQDMDDJXSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N

Human obestatin is a 23-amino acid peptide hormone derived from the precursor protein preproghrelin. It is primarily produced in the gastrointestinal tract, particularly in the stomach, and is also found in other tissues such as the spleen and mammary glands. Obestatin is characterized by a C-terminal amidation, which is crucial for its biological activity and stability. The peptide adopts an alpha-helical structure, which is essential for its interaction with receptors, although the specific receptor binding remains a subject of debate among researchers .

Obestatin's discovery was initially linked to its antagonistic relationship with ghrelin, another peptide hormone involved in appetite regulation. While ghrelin promotes food intake and energy storage, obestatin appears to exert opposite effects by inhibiting food intake and promoting satiety . This duality in function highlights obestatin's role in energy homeostasis.

Primarily involve its interaction with cellular receptors and downstream signaling pathways. The peptide binds to the G protein-coupled receptor GPR39, although this receptor's role as the primary target for obestatin has been contested . Upon binding, obestatin activates various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which influences cellular proliferation and survival.

Additionally, obestatin has been implicated in modulating glucose metabolism by enhancing glucose uptake in adipocytes through signaling pathways involving Akt and mechanistic target of rapamycin . These interactions suggest that obestatin plays a multifaceted role in metabolic regulation.

Obestatin exhibits diverse biological activities:

  • Appetite Regulation: It inhibits food intake and gastrointestinal motility, contributing to weight management.
  • Cell Survival: Obestatin promotes cell survival in pancreatic beta cells under high-glucose conditions by inhibiting apoptosis pathways .
  • Metabolic Effects: The peptide enhances insulin production and adipogenesis while improving lipid metabolism .
  • Cardiovascular Effects: Obestatin induces vascular relaxation and has been suggested to possess anti-atherogenic properties by modulating endothelial function .

These activities demonstrate obestatin's potential therapeutic roles in metabolic disorders and cardiovascular health.

Human obestatin can be synthesized through recombinant DNA technology or solid-phase peptide synthesis. In recombinant methods, the gene encoding preproghrelin is expressed in suitable host cells, allowing for the production of obestatin through post-translational modifications. Solid-phase synthesis involves sequentially adding amino acids to form the peptide chain, followed by cleavage from the resin and purification processes to obtain biologically active obestatin .

The potential applications of obestatin are vast:

  • Therapeutics for Obesity: Due to its appetite-suppressing effects, obestatin may serve as a target for obesity treatments.
  • Diabetes Management: Its role in enhancing insulin secretion and promoting beta-cell survival positions it as a candidate for diabetes therapies.
  • Cardiovascular Health: Obestatin's vascular effects suggest potential applications in treating cardiovascular diseases .

Research continues to explore these applications further.

Studies have shown that obestatin interacts with various receptors and pathways:

  • GPR39 Interaction: Although initially thought to be the primary receptor for obestatin, recent studies suggest that its role may not be straightforward. Some evidence indicates that obestatin may also engage with other receptors involved in metabolic regulation .
  • Insulin Signaling: Obestatin enhances insulin signaling pathways, promoting glucose uptake in adipose tissue while influencing lipid metabolism .
  • Cell Cycle Regulation: The peptide has been shown to influence cell proliferation markers and apoptosis pathways, suggesting a role in cancer biology as well .

These interactions highlight the complexity of obestatin's biological functions.

Obestatin is often compared with related peptides such as ghrelin, nesfatin-1, and leptin due to their overlapping roles in metabolism and appetite regulation. Below is a comparison highlighting their uniqueness:

CompoundStructurePrimary FunctionUnique Features
Obestatin23-amino acidAppetite suppression; metabolic regulationC-terminal amidation; derived from preproghrelin
Ghrelin28-amino acidAppetite stimulation; energy balanceAcylated form activates growth hormone secretagogue receptor
Nesfatin-182-amino acidAppetite suppression; energy homeostasisInvolved in glucose metabolism; derived from nucleobindin-2
Leptin167-amino acidEnergy expenditure; appetite regulationSecreted by adipose tissue; regulates body weight

Obestatin stands out due to its specific role in counteracting ghrelin's effects on appetite while also influencing metabolic processes positively.

XLogP3

-9

Hydrogen Bond Acceptor Count

36

Hydrogen Bond Donor Count

34

Exact Mass

2546.3111110 g/mol

Monoisotopic Mass

2545.3077562 g/mol

Heavy Atom Count

181

Dates

Modify: 2024-01-05

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